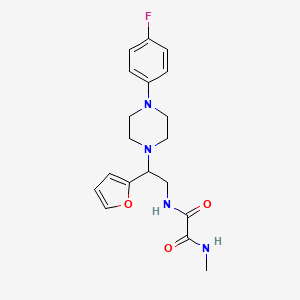

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O3/c1-21-18(25)19(26)22-13-16(17-3-2-12-27-17)24-10-8-23(9-11-24)15-6-4-14(20)5-7-15/h2-7,12,16H,8-11,13H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFENRYYVSJAFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide, often referred to as a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine ring, a furan moiety, and an oxalamide group, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The presence of the fluorine atom significantly influences its pharmacokinetic properties, including metabolic stability and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 877632-10-5 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Intermediate : Reaction of 4-fluoroaniline with piperazine under basic conditions.

- Attachment of the Furan Group : Alkylation of the piperazine derivative with a furan-2-yl ethyl halide.

- Formation of the Oxalamide Moiety : Coupling reaction to form the methyloxalamide structure.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring piperazine and furan moieties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancers. The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Neuropharmacological Effects

The compound's structure suggests potential activity as a central nervous system (CNS) agent. Similar piperazine derivatives have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. The fluorophenyl substitution may enhance binding affinity to these receptors, indicating possible applications in treating mood disorders or anxiety.

Antimicrobial Properties

Some derivatives have exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the furan ring is often linked to enhanced interaction with microbial membranes, leading to increased bactericidal effects.

Case Studies

- Cytotoxicity Assays : In vitro studies showed that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential.

- Neurotransmitter Receptor Binding : Binding affinity studies indicated that compounds with similar structures could act as antagonists or agonists at specific serotonin receptor subtypes, further supporting their neuropharmacological relevance.

- Antimicrobial Testing : A series of tests on derivatives revealed effective inhibition zones against common pathogens such as Escherichia coli and Staphylococcus aureus.

Research Findings

Research has consistently demonstrated that modifications in the chemical structure can lead to variations in biological activity:

- Fluorination : The introduction of fluorine enhances metabolic stability and receptor binding.

- Furan Moiety : Contributes to increased lipophilicity, aiding in membrane penetration for antimicrobial action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Piperidine Derivatives

W-18 and W-15 ():

W-18 and W-15 are sulfonamide derivatives with 2-phenylethyl-2-piperidinyl backbones (Figure 1, ). Unlike the target compound, these analogs lack a piperazine ring and instead incorporate a piperidine core. Key differences include:

- Substituents: W-18 and W-15 feature sulfonamide and nitro/chlorophenyl groups, while the target compound has a fluorophenylpiperazine and methyloxalamide.

- Metabolic Stability: The furan ring in the target compound may confer greater resistance to oxidative metabolism compared to W-18/W-15’s nitro groups, which are prone to reduction.

Fentanyl ():

Fentanyl, a 4-piperidinyl opioid, shares a phenylethyl-piperidine scaffold with W-18/W-15 but differs significantly from the target compound. Its lack of a piperazine or furan moiety limits direct comparability, though both fentanyl and the target compound emphasize lipophilic aromatic groups for CNS penetration .

Azetidione-Piperazine Derivatives ()

Azetidione derivatives synthesized by Rashmin Khanam et al. incorporate phenylpiperazine groups but feature a β-lactam (azetidione) ring instead of the target compound’s furan and oxalamide . Key distinctions include:

- Core Structure: The azetidione ring introduces strain and reactivity, whereas the furan-oxalamide combination in the target compound prioritizes stability and hydrogen-bonding.

- Biological Targets: Azetidione derivatives are often explored for antimicrobial activity, while the target compound’s structure aligns more closely with CNS modulators.

Research Implications and Limitations

While the target compound’s exact pharmacological profile remains uncharacterized, structural parallels to piperazine-based CNS drugs and sulfonamide-derived opioids suggest dual pathways for exploration:

- Metabolic Advantages: The furan and oxalamide groups may reduce cytochrome P450-mediated metabolism compared to nitro-containing analogs like W-18 .

Limitations: Direct comparative data on binding affinity, selectivity, or toxicity is absent. Future studies should prioritize in vitro receptor screens and pharmacokinetic profiling.

Q & A

Q. What are the optimal synthetic routes and purification strategies for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of a piperazine intermediate followed by coupling with furan-2-yl and oxalamide moieties. Key steps include:

- Amide bond formation : Use carbodiimides (e.g., DCC) and activators like HOBt to facilitate coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

Critical parameters include temperature control (0–25°C for sensitive steps) and reaction time optimization (6–24 hours) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (if crystals are obtainable) .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict electronic distribution and reactive sites .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors due to piperazine motifs) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given oxalamide’s role in hydrogen bonding .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action and target selectivity?

Methodological Answer:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) to purified receptors/enzymes .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of target interactions .

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or furan (e.g., thiophene) groups .

- Pharmacophore mapping : Use MOE or Schrödinger software to identify critical interaction sites .

- Bioisosteric replacement : Replace piperazine with morpholine or pyrrolidine to assess impact on solubility and potency .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?

Methodological Answer:

- Assay standardization : Replicate studies under uniform conditions (e.g., cell passage number, serum concentration) .

- Metabolic stability testing : Use liver microsomes to assess if metabolites contribute to discrepancies .

- Orthogonal validation : Confirm results via alternate methods (e.g., SPR vs. ITC for binding affinity) .

Q. What formulation challenges arise due to the compound’s physicochemical properties?

Methodological Answer:

- Solubility enhancement : Co-solvents (PEG 400) or cyclodextrin inclusion complexes for aqueous systems .

- Nanoformulations : Lipid nanoparticles (LNPs) to improve bioavailability and reduce off-target effects .

- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify degradation pathways .

Q. How can metabolic stability and CYP450 interactions be assessed?

Methodological Answer:

Q. What methodologies are used to study synergistic effects with existing therapeutics?

Methodological Answer:

- Combination index (CI) : Chou-Talalay method to quantify synergy in cancer cell lines .

- Transcriptomics : RNA-seq to identify pathways modulated by combination therapy .

Q. How to develop validated analytical methods for pharmacokinetic studies?

Methodological Answer:

- LC-MS/MS : Optimize mobile phase (acetonitrile/0.1% formic acid) and column (C18) for plasma sample analysis .

- Validation parameters : Assess linearity (R² > 0.99), LOQ (≤1 ng/mL), and matrix effects per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.